Cas no 2034340-57-1 (4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide)

4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide
- AKOS026699162
- 2034340-57-1
- F6561-1256
- 4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide
- 4-(dimethylsulfamoyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
- 4-(N,N-dimethylsulfamoyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
-
- インチ: 1S/C19H19N3O4S/c1-22(2)27(24,25)17-7-5-15(6-8-17)19(23)21-12-14-10-16(13-20-11-14)18-4-3-9-26-18/h3-11,13H,12H2,1-2H3,(H,21,23)
- InChIKey: NYNWPUKJVYQGLY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NCC2C=NC=C(C3=CC=CO3)C=2)=O)=CC=1)(N(C)C)(=O)=O
計算された属性
- 精确分子量: 385.10962727g/mol
- 同位素质量: 385.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 597
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 101Ų
4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-1256-3mg |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-5mg |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-40mg |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-15mg |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-25mg |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-1mg |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-5μmol |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-50mg |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-2μmol |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-1256-10μmol |
4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzamide |
2034340-57-1 | 10μmol |
$69.0 | 2023-09-08 |
4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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8. Back matter
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamideに関する追加情報
Introduction to 4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide (CAS No. 2034340-57-1)
4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide, identified by its Chemical Abstracts Service (CAS) number 2034340-57-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates several key functional groups, including a dimethylsulfamoyl moiety and a furan-2-yl substituent, which contribute to its unique chemical properties and potential therapeutic applications.
The dimethylsulfamoyl group is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, while the furan-2-yl moiety is often associated with bioactive scaffolds that interact with biological targets. The presence of these groups in 4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide suggests that it may possess the ability to modulate various biological pathways, particularly those involving enzyme inhibition or receptor binding. This has led to its investigation as a potential lead compound in the development of novel therapeutic agents.
In recent years, there has been a growing emphasis on the discovery of small-molecule inhibitors that can modulate protein-protein interactions (PPIs) and other critical biological processes. The structural features of 4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide make it an attractive candidate for such applications. Specifically, the pyridin-3-ylmethyl group provides a scaffold that can interact with hydrophobic pockets in target proteins, while the dimethylsulfamoyl group can serve as a hydrogen bond acceptor or participate in electrostatic interactions. These properties are essential for designing molecules with high affinity and selectivity for biological targets.
One of the most compelling aspects of 4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide is its potential application in addressing unmet medical needs. Current research indicates that this compound may exhibit activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that molecules with similar structural motifs can inhibit key enzymes involved in tumor progression or modulate inflammatory pathways. The furan-2-yl group, in particular, has been identified as a pharmacophore in several bioactive natural products and drug candidates, further supporting the therapeutic potential of this compound.
The synthesis of 4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful regioselective functionalization and coupling reactions to establish the desired connectivity between the various functional groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of robust synthetic methodologies in drug discovery.
The pharmacological evaluation of 4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide has revealed several intriguing properties. Preclinical studies have demonstrated its ability to interact with specific biological targets with high affinity and selectivity. For example, it has been shown to inhibit the activity of enzymes such as kinases or phosphodiesterases, which are implicated in various disease states. Additionally, its interaction with membrane-bound receptors has been explored, suggesting potential applications in modulating signaling pathways relevant to neurological disorders.
The safety profile of this compound is another critical aspect that has been thoroughly investigated. Preliminary toxicology studies have indicated that 4-(dimethylsulfamoyl)-N-{5-(furan-2-y l)pyridin -3 - ylmethyl}benzamide exhibits low toxicity at therapeutic doses, making it a promising candidate for further development. However, additional studies are necessary to fully assess its safety and efficacy in humans. These studies will involve both in vitro and in vivo models to evaluate its pharmacokinetic properties, potential side effects, and long-term effects.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of 4-(dimethylsulfamoyl)-N-{5-(furan -2 - y l)pyridin -3 - ylmethyl}benzamide exemplifies this collaborative approach. Chemists have designed and synthesized this molecule based on structural principles derived from known bioactive compounds. Biologists have then evaluated its interaction with biological targets using cutting-edge techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Pharmacologists have conducted comprehensive assays to assess its pharmacological activity and safety profile.
The future prospects for 4-(dimethylsulfamoyl)-N-{5-(furan -2 - y l)pyridin -3 - ylmethyl}benzamide are exciting and multifaceted. Ongoing research aims to optimize its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, efforts are underway to explore new therapeutic indications where this compound may provide therapeutic benefits. The integration of computational methods such as molecular docking and virtual screening is expected to accelerate the discovery process by identifying new leads and predicting their biological activity.
In conclusion,4-(dimethylsulfamoyl)-N-{5-(furan -2 - y l)pyridin -3 - ylmethyl}benzamide (CAS No. 2034340 -57 -1) is a structurally complex yet promising pharmaceutical compound with significant therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for modulating key biological pathways involved in various diseases. While further research is needed to fully understand its clinical applications,this molecule represents an important step forward in drug discovery and development within the field of medicinal chemistry.
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